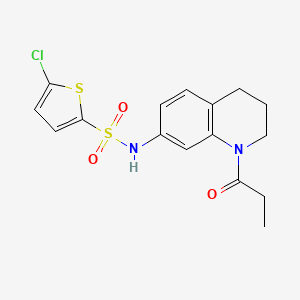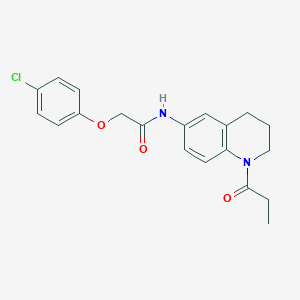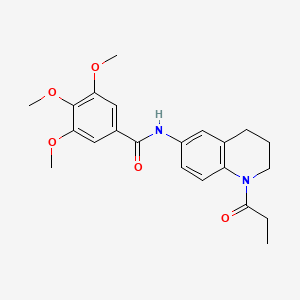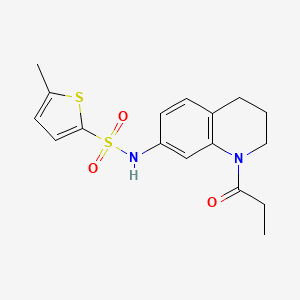
5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide” is complex, containing multiple functional groups. It contains a total of 49 bonds; 28 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 sulfonamide (thio-/dithio-) .Applications De Recherche Scientifique
5-MTPT has been studied for its potential applications in scientific research. It has been found to possess a number of advantages, such as its ability to modulate the activity of enzymes and receptors involved in signal transduction pathways. This makes it a useful tool for studying the molecular mechanisms of various diseases and developing new therapeutic strategies. Additionally, 5-MTPT has been found to be a useful tool for studying the structure-activity relationships of drugs, as well as for the development of new drug candidates.
Mécanisme D'action
The exact mechanism of action of 5-MTPT is not yet fully understood. However, it has been found to modulate the activity of enzymes and receptors involved in signal transduction pathways. This suggests that 5-MTPT may act as an agonist or antagonist of these enzymes and receptors, depending on the context. Additionally, 5-MTPT has been found to interact with a number of proteins involved in signal transduction pathways, suggesting that it may also act as an allosteric modulator of these proteins.
Biochemical and Physiological Effects
5-MTPT has been found to possess a number of biochemical and physiological effects. It has been found to modulate the activity of enzymes and receptors involved in signal transduction pathways, which can lead to a variety of effects. For example, 5-MTPT has been found to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as the activity of receptors involved in the regulation of hormone secretion. Additionally, 5-MTPT has been found to possess antioxidant and anti-inflammatory activity, as well as to modulate the activity of enzymes involved in the synthesis of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
5-MTPT has a number of advantages for laboratory experiments. It is easy to synthesize, possesses a high degree of selectivity, and is relatively stable. Additionally, it can be used to study a variety of biological processes, such as signal transduction pathways and enzyme activity. However, 5-MTPT also has a few limitations. It is relatively expensive, and its effects on biological processes may be difficult to interpret due to its complex mechanism of action.
Orientations Futures
The potential applications of 5-MTPT are still being explored. Future research should focus on further elucidating the mechanism of action of 5-MTPT and its effects on signal transduction pathways. Additionally, further research should focus on developing new strategies for synthesizing 5-MTPT and increasing its stability. Other potential areas of research include the development of new therapeutic strategies based on the effects of 5-MTPT and the development of new drug candidates based on its structure-activity relationships.
Méthodes De Synthèse
5-MTPT is synthesized through a multi-step reaction involving the reaction of a thiophene-2-sulfonamide derivative with a propanoyl-1,2,3,4-tetrahydroquinoline derivative. The reaction first involves the condensation of the propanoyl-1,2,3,4-tetrahydroquinoline derivative with 2-bromo-3-methyl-5-thiophenecarboxamide in the presence of a base. This is followed by the reaction of the resulting intermediate with 1-bromo-3-methyl-5-thiophenecarboxylic acid in the presence of a base. Finally, the reaction of the intermediate with 5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is completed in the presence of a base.
Propriétés
IUPAC Name |
5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-16(20)19-10-4-5-13-7-8-14(11-15(13)19)18-24(21,22)17-9-6-12(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHSGPZQYHCDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


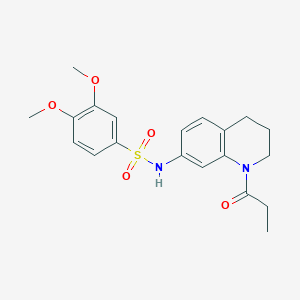
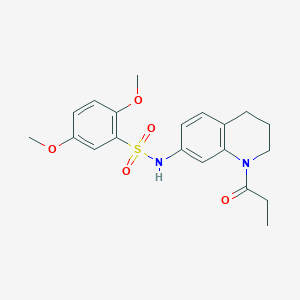
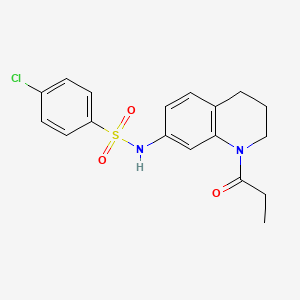
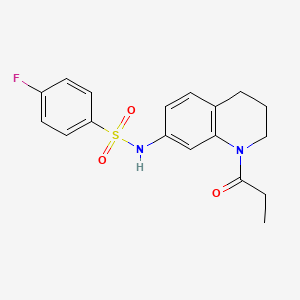
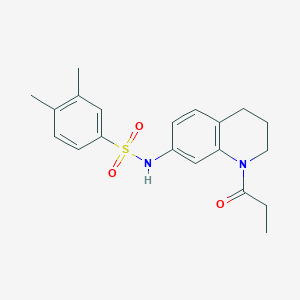


![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)
